N-(2-cyanoethyl)-N,3-dimethylbenzamide N-(2-cyanoethyl)-N,3-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC12973160
InChI: InChI=1S/C12H14N2O/c1-10-5-3-6-11(9-10)12(15)14(2)8-4-7-13/h3,5-6,9H,4,8H2,1-2H3
SMILES: CC1=CC(=CC=C1)C(=O)N(C)CCC#N
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

N-(2-cyanoethyl)-N,3-dimethylbenzamide

CAS No.:

Cat. No.: VC12973160

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

N-(2-cyanoethyl)-N,3-dimethylbenzamide -

Specification

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name N-(2-cyanoethyl)-N,3-dimethylbenzamide
Standard InChI InChI=1S/C12H14N2O/c1-10-5-3-6-11(9-10)12(15)14(2)8-4-7-13/h3,5-6,9H,4,8H2,1-2H3
Standard InChI Key OKFBVYUIJDBIPY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)N(C)CCC#N
Canonical SMILES CC1=CC(=CC=C1)C(=O)N(C)CCC#N

Introduction

Chemical Identity and Structural Features

N-(2-Cyanoethyl)-N,3-dimethylbenzamide belongs to the benzamide class, distinguished by a benzene ring conjugated to an amide functional group. The molecular structure incorporates three key substituents:

  • A methyl group at the 3-position of the benzene ring

  • An N-methyl group

  • A 2-cyanoethyl group attached to the nitrogen atom

The compound’s IUPAC name, N-(2-cyanoethyl)-N,3-dimethylbenzamide, reflects this substitution pattern. Its molecular weight is 202.25 g/mol, with a molecular formula of C₁₂H₁₄N₂O. The presence of the cyano (-CN) group introduces electron-withdrawing properties, potentially influencing reactivity in synthetic applications or interactions with biological targets.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O
Molecular Weight202.25 g/mol
IUPAC NameN-(2-cyanoethyl)-N,3-dimethylbenzamide
Standard InChIInChI=1S/C12H14N2O/c1-10-5-3-6-11(9-10)12(15)14(2)8-4-7-13/h3,5-6,9H,4,8H2,1-2H3
Standard InChIKeyOKFBVYUIJDBIPY-UHFFFAOYSA-N
SMILESCC1=CC(=CC=C1C(=O)N(C)CC#N)C

The crystal structure and spectroscopic data (e.g., NMR, IR) remain unreported in publicly accessible literature, necessitating further experimental characterization.

Physicochemical Properties and Analytical Characterization

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amide and cyano groups.

  • Stability: Susceptibility to hydrolysis under acidic or basic conditions, particularly at the cyanoethyl group.

Table 2: Predicted Physicochemical Properties

PropertyPrediction
LogP (Partition Coefficient)~1.5 (moderate lipophilicity)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, cyano N)
Rotatable Bonds4

Analytical characterization would require:

  • NMR Spectroscopy: To confirm substituent positions and purity.

  • Mass Spectrometry: For molecular weight verification.

  • X-Ray Crystallography: To resolve stereoelectronic effects.

Future Research Directions

Critical gaps to address:

  • Synthesis Optimization: Develop efficient, scalable routes using modern catalytic methods.

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibitory activity.

  • Toxicokinetics: Assess absorption, distribution, and metabolism in model organisms.

  • Material Applications: Explore use in polymers or metal-organic frameworks.

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